N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE
Description
N-Butyl-2-(3-fluorobenzamido)benzamide is a benzamide derivative characterized by a 3-fluorobenzamido substituent at the 2-position of the benzamide core and an N-butyl group. The fluorine atom at the 3-position of the benzamido group introduces electron-withdrawing effects, which may influence binding affinity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-butyl-2-[(3-fluorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-2-3-11-20-18(23)15-9-4-5-10-16(15)21-17(22)13-7-6-8-14(19)12-13/h4-10,12H,2-3,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAQDGVRVSJIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE typically involves the condensation of 3-fluorobenzoic acid with N-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BUTYL-2-(3-FLUOROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biochemical effects. The fluorobenzoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Structural Analogues and PCAF HAT Inhibitory Activity
The inhibitory activity of benzamide derivatives against PCAF HAT has been extensively studied. Key findings from the Molecules (2012) study highlight the role of substituents on activity (Table 1) :
Table 1: PCAF HAT Inhibitory Activity of Selected Benzamide Analogs
| Compound ID | 1-Position Substituent | 2-Position Substituent | Inhibition (%) at 100 µM |
|---|---|---|---|
| Anacardic Acid (AA) | - | Salicylic acid derivative | 68 |
| Compound 8 | 4-Carboxyphenyl | Hexanoylamino | 67 |
| Compound 9 | 3-Carboxyphenyl | Hexanoylamino | 71 |
| Compound 17 | 3-Carboxyphenyl | Tetradecanoylamino | 79 |
| Anthranilic Acid | - | - | 34 |
Key Observations:
- Substituent Effects: The 2-acylamino group is critical for activity, as anthranilic acid (lacking this group) shows low inhibition (34%).
- Fluorine vs. Carboxy Groups : The 3-fluorobenzamido group in the target compound differs from carboxyphenyl groups in analogs like compounds 8–7. Fluorine’s electronegativity may improve membrane permeability compared to hydrophilic carboxy groups, though this requires experimental validation.
Comparison with Other Benzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound features an N,O-bidentate directing group, synthesized for metal-catalyzed C–H functionalization. Unlike N-butyl-2-(3-fluorobenzamido)benzamide, its 3-methylbenzamide core lacks fluorination or extended acyl chains, reflecting divergent applications (synthetic chemistry vs. biological inhibition) .
5-Amino-N-butyl-2-[(3-methyl-2-butenyl)oxy]benzamide (CAS 400039-30-7)
- Structure : Contains a butyl group and a prenyloxy substituent (C16H24N2O2).
- Comparison: While both compounds share an N-butyl group, the target compound’s 3-fluorobenzamido group contrasts with the prenyloxy substituent here. No activity data is available for this analog, limiting functional comparison .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
